Dibutyl sulfite
Description
Structure
3D Structure
Properties
CAS No. |
626-85-7 |
|---|---|
Molecular Formula |
C8H18O3S |
Molecular Weight |
194.29 g/mol |
IUPAC Name |
dibutyl sulfite |
InChI |
InChI=1S/C8H18O3S/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
FEYYOXFAQQJEIG-UHFFFAOYSA-N |
SMILES |
CCCCOS(=O)OCCCC |
Canonical SMILES |
CCCCOS(=O)OCCCC |
boiling_point |
230.0 °C |
Other CAS No. |
626-85-7 |
Synonyms |
dibutyl sulphite; n-Butylsulfite; Sulfurous acid dibutyl ester |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Dibutyl sulfite is utilized as an important reagent in organic synthesis. Its applications include:
- Synthesis of Sulfoxides : DBS can be oxidized to produce dibutyl sulfoxide, which serves as a versatile intermediate in various organic reactions. This transformation is significant in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs) .
- Extraction of Metals : Research indicates that this compound can effectively extract palladium and platinum from various matrices. The extraction mechanism involves complexation, which enhances the recovery of these precious metals from industrial waste .
Environmental Monitoring
This compound plays a crucial role in environmental science, particularly in:
- Odor Diagnostics : It has been employed in developing diagnostic methods for identifying and quantifying complex odors in micro-polluted water sources. Studies have shown that DBS can help pinpoint specific odor compounds, facilitating better water quality management .
- Pollution Control : The compound has been investigated for its potential to adsorb volatile organic compounds (VOCs) from air and water, contributing to pollution mitigation efforts. Its interaction with zeolites has been studied to enhance adsorption efficiency, making it a candidate for air purification technologies .
Biosensor Development
The unique properties of this compound have led to its application in biosensor technology:
- Chemical Warfare Detection : Research has demonstrated the use of DBS in tissue-based biosensors designed to detect chemical warfare agents. These biosensors utilize the photosynthetic fluorescence induction principle, enabling rapid and sensitive detection of hazardous substances .
Odor Diagnostics
A study conducted by Guo et al. (2021) explored the use of this compound in diagnosing odor issues related to micro-polluted water sources. The research highlighted its efficacy in identifying specific odorants, which is vital for environmental monitoring.
Metal Extraction
In a study published by Wu et al. (2008), this compound was shown to facilitate the extraction of palladium from aqueous solutions, demonstrating its utility in recovering valuable metals from industrial effluents.
Biosensor Technology
Sanders et al. (2001) developed a stand-off biosensor using this compound for detecting airborne chemical agents. This research illustrated the potential of DBS in enhancing the sensitivity and specificity of biosensors used in security applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Dibutyl sulfite with structurally or functionally related organosulfur compounds:
Key Findings :
Structural and Functional Differences: this compound is a sulfite ester, enabling sulfite ion release upon hydrolysis. This contrasts with disulfides (e.g., Diphenyl disulfide) and sulfides (e.g., Diethyl sulfide), which lack ester groups and exhibit redox reactivity (e.g., disulfide bond formation or oxidation to sulfoxides) . p-Hydroxybenzyl hydrogen sulfite, a mono-sulfite ester, shares sulfite-release capability but is structurally distinct due to its aromatic hydroxybenzyl group, enhancing its stability under storage and heating .
Applications :
- This compound and p-hydroxybenzyl hydrogen sulfite both act as sulfite sources but in divergent contexts: chemical synthesis versus quality control in traditional medicine .
- Diphenyl disulfide and Dibutyl xanthogen disulfide are primarily used in industrial processes (e.g., rubber vulcanization), leveraging their sulfur-sulfur bonds for crosslinking or metal interaction .
Stability and Reactivity :
- Sulfite esters like this compound are prone to hydrolysis, releasing cytotoxic sulfite ions, as observed in biological systems where sulfite homeostasis is critical .
- p-Hydroxybenzyl hydrogen sulfite demonstrates exceptional stability, making it a reliable marker for sulfur fumigation detection in medicinal plants .
- Diethyl sulfide ’s low boiling point (92–93°C) and flammability necessitate careful handling, contrasting with this compound’s higher thermal stability .
Enzymes like sulfite oxidase (SO) are essential for maintaining sulfite homeostasis, as seen in plant studies .
Preparation Methods
Thionyl Chloride-Mediated Synthesis
The reaction of butanol with thionyl chloride proceeds via nucleophilic substitution, producing this compound and hydrochloric acid:
This method requires controlled conditions to avoid overchlorination. Anhydrous environments and bases like pyridine are often employed to neutralize HCl, shifting the equilibrium toward the desired product.
Sulfur Dioxide and Base Catalysis
Alternative routes utilize gas bubbled into a mixture of butanol and a tertiary amine (e.g., triethylamine):
This method avoids hazardous chlorinated byproducts but demands precise temperature control to prevent escape.
Industrial-Scale Synthesis and Optimization
Boron Ester Intermediate Method
A patent describing sulfate ester production via boron esters (EP2851362B1) hints at a analogous pathway for sulfite esters. The proposed steps include:
-
Boron tri-butoxide formation :
-
Acidolysis with sulfurous acid :
This method minimizes isomerization byproducts, a common issue in direct alcohol-sulfur reagent reactions.
Continuous Flow Reactor Design
Modern adaptations favor continuous flow systems to enhance safety and yield. Key parameters include:
-
Temperature : 40–60°C to balance reaction rate and side-product formation.
-
Residence time : 30–60 minutes for complete conversion.
-
Catalyst : Lewis acids like (0.5–1 mol%) accelerate sulfite esterification.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and safety:
| Method | Reagents | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Thionyl Chloride | , Butanol | 70–85 | Moderate | HCl emissions, corrosion |
| /Base Catalysis | , Triethylamine | 65–75 | High | handling |
| Boron Ester Intermediate | Boric acid, | 80–90 | High | Minimal |
The boron ester method offers superior yields and reduced hazards, aligning with industrial green chemistry initiatives.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. Methodological Guidance :
- Use anhydrous conditions to avoid hydrolysis.
- Monitor reaction progress via TLC or FT-IR for sulfite ester formation.
- Report yields alongside purity metrics (e.g., NMR integration ratios).
Basic: How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?
Solubility studies should test polar (water, methanol) and nonpolar solvents (hexane, toluene) at temperatures ranging from 0°C to 60°C. Stability assessments require monitoring decomposition under light, oxygen, and humidity using HPLC or UV-Vis spectroscopy. For example, calcium sulfite solubility in aqueous solutions () suggests analogous methods for this compound, such as gravimetric analysis of saturated solutions .
Q. Methodological Guidance :
- Use airtight, amber vials for stability tests to minimize photodegradation.
- Include control samples with stabilizers (e.g., antioxidants) to compare degradation rates.
Advanced: What mechanistic insights explain this compound’s role in electron-transfer reactions, such as sulfite-mediated oxidation processes?
This compound may act as a sulfite donor in redox reactions. highlights sulfite’s electron-transfer role in Cu₂S/sulfite systems, where sulfite radicals (SO₃⁻•) facilitate contaminant degradation. For this compound, similar mechanisms could involve ester hydrolysis to release sulfite ions, followed by radical generation under catalytic conditions (e.g., transition metals). Electrochemical studies, such as cyclic voltammetry, can elucidate redox potentials .
Q. Methodological Guidance :
- Use radical scavengers (e.g., tert-butanol) to confirm reactive species.
- Pair kinetic studies with DFT calculations to model reaction pathways.
Advanced: How can researchers resolve contradictions in reported kinetic data for this compound degradation?
Discrepancies in degradation rates often arise from variations in pH, catalyst loading, or analytical methods. For example, ’s titration-based sulfite quantification may differ from electrochemical methods in sensitivity. To reconcile
Standardize experimental conditions (e.g., pH 7–9 for hydrolysis studies).
Validate assays using multiple techniques (e.g., HPLC for product identification, ion chromatography for sulfite quantification).
Apply statistical tools (ANOVA, t-tests) to assess significance of observed differences, as in ’s sulfite quantification protocols .
Q. Methodological Guidance :
- Conduct interlaboratory comparisons to identify method-specific biases.
- Report confidence intervals for kinetic constants.
Advanced: What factorial experimental designs are optimal for studying this compound’s reactivity in multi-variable systems?
A four-factor design (e.g., pH, temperature, catalyst concentration, and sulfite concentration) can identify synergistic effects. ’s factorial approach for sulfite materials evaluated 72 experiments, highlighting interactions between variables like NO₂ formation and material type. For this compound, response surface methodology (RSM) can optimize conditions for maximum reaction efficiency .
Q. Methodological Guidance :
- Use software (e.g., Design-Expert®) to model variable interactions.
- Include replicate runs to assess experimental variance.
Advanced: How can computational models enhance the prediction of this compound’s environmental behavior or reaction pathways?
Molecular dynamics (MD) simulations can predict hydrolysis rates, while quantum mechanical calculations (e.g., DFT) map transition states for sulfite ester reactions. ’s oxidation model for calcium sulfite—validated against lab data with ±20% accuracy—demonstrates the utility of integrating experimental and computational data. Apply similar approaches to model this compound’s oxidation in desulfurization systems .
Q. Methodological Guidance :
- Validate models with experimental activation energies and intermediate trapping.
- Use high-performance computing clusters for large-scale simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
